Ac-VDVAD-CHO
Ac-VDVAD-CHO
PtdIns(3,4,5)P3 3-methylenephosphonate, diC16 (3C-PtdIns(3,4,5)P3, diC16) is a synthetic PI(3,4,5)P3 analog in which the 3-phosphate bond has been rendered metabolically stable as a methylenephosphonate. P-3C916 increases sodium transport across monolayers of cells A6 through activation of GLUT4.
Brand Name:
Vulcanchem
CAS No.:
194022-51-0
VCID:
VC20930620
InChI:
InChI=1S/C23H37N5O10/c1-10(2)18(25-13(6)30)23(38)27-15(8-17(33)34)21(36)28-19(11(3)4)22(37)24-12(5)20(35)26-14(9-29)7-16(31)32/h9-12,14-15,18-19H,7-8H2,1-6H3,(H,24,37)(H,25,30)(H,26,35)(H,27,38)(H,28,36)(H,31,32)(H,33,34)/t12-,14-,15-,18-,19-/m0/s1
SMILES:
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C
Molecular Formula:
C23H37N5O10
Molecular Weight:
543.6 g/mol
Ac-VDVAD-CHO
CAS No.: 194022-51-0
Cat. No.: VC20930620
Molecular Formula: C23H37N5O10
Molecular Weight: 543.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | PtdIns(3,4,5)P3 3-methylenephosphonate, diC16 (3C-PtdIns(3,4,5)P3, diC16) is a synthetic PI(3,4,5)P3 analog in which the 3-phosphate bond has been rendered metabolically stable as a methylenephosphonate. P-3C916 increases sodium transport across monolayers of cells A6 through activation of GLUT4. |
|---|---|
| CAS No. | 194022-51-0 |
| Molecular Formula | C23H37N5O10 |
| Molecular Weight | 543.6 g/mol |
| IUPAC Name | (3S)-3-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C23H37N5O10/c1-10(2)18(25-13(6)30)23(38)27-15(8-17(33)34)21(36)28-19(11(3)4)22(37)24-12(5)20(35)26-14(9-29)7-16(31)32/h9-12,14-15,18-19H,7-8H2,1-6H3,(H,24,37)(H,25,30)(H,26,35)(H,27,38)(H,28,36)(H,31,32)(H,33,34)/t12-,14-,15-,18-,19-/m0/s1 |
| Standard InChI Key | OOGHGBCRVSBUHH-GOYXDOSHSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |
| SMILES | CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C |
| Canonical SMILES | CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C |
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